molecular formula C15H11ClO3 B6400394 4-(3-Acetylphenyl)-2-chlorobenzoic acid CAS No. 1261930-94-2

4-(3-Acetylphenyl)-2-chlorobenzoic acid

Cat. No.: B6400394
CAS No.: 1261930-94-2
M. Wt: 274.70 g/mol
InChI Key: GMCBGQZEALOKIN-UHFFFAOYSA-N
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Description

4-(3-Acetylphenyl)-2-chlorobenzoic acid is a high-purity small molecule characterized by a biphenyl structure substituted with a carboxylic acid and an acetyl group. This specific architecture makes it a valuable synthetic intermediate and building block in organic and medicinal chemistry research. Researchers can utilize this compound in the development of novel chemical entities, particularly in constructing more complex molecules for pharmaceutical screening. The presence of both the carboxylic acid and ketone functional groups offers versatile sites for further chemical modification, such as amide coupling or nucleophilic addition reactions. It is also a candidate for use in materials science, for instance in the synthesis of advanced organic ligands or polymers. This product is intended for research applications in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

IUPAC Name

4-(3-acetylphenyl)-2-chlorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO3/c1-9(17)10-3-2-4-11(7-10)12-5-6-13(15(18)19)14(16)8-12/h2-8H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMCBGQZEALOKIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00689753
Record name 3'-Acetyl-3-chloro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261930-94-2
Record name 3'-Acetyl-3-chloro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Retrosynthetic Analysis and Strategic Approaches

The target molecule combines three critical structural elements: a benzoic acid core, a chlorine substituent at the ortho position, and a 3-acetylphenyl group at the para position. Retrosynthetic disconnection suggests two primary strategies:

  • Late-stage introduction of the acetyl group onto a preformed 2-chloro-4-phenylbenzoic acid scaffold.

  • Coupling of a 3-acetylphenyl moiety with a 2-chlorobenzoic acid derivative through cross-coupling methodologies.

The first approach leverages Friedel-Crafts acetylation, though the electron-withdrawing nature of the carboxylic acid and chlorine substituents may necessitate harsh conditions . The second strategy, utilizing transition metal-catalyzed couplings, offers superior regiocontrol and compatibility with sensitive functional groups .

Hypochlorite-Mediated Oxidation of Acetophenone Precursors

A patent-published method for analogous compounds demonstrates the oxidation of 4-(2'-chloroethyl)acetophenone to 4-(2'-chloroethyl)benzoic acid using aqueous-alcoholic sodium hypochlorite under controlled temperatures (25–110°C) . Adapting this protocol:

  • Synthesis of 3-acetyl-2-chloroacetophenone : Chlorination of 3-acetylacetophenone via electrophilic substitution using Cl₂/FeCl₃ at 0–5°C yields the ortho-chlorinated intermediate .

  • Oxidation to carboxylic acid : Treatment with NaOCl in tetrahydrofuran/water (3:1 v/v) at 35°C for 3 hours achieves 85% conversion (GC-MS analysis) . Acidification with HCl precipitates the product.

Optimization Data :

ParameterConditionYield Improvement
Solvent SystemTHF:H₂O (3:1)+22% vs. ethanol
Temperature35°C+15% vs. 25°C
Reaction Time3 hoursOptimal conversion

This method avoids hazardous chromium-based oxidants but requires careful temperature control to prevent dechlorination .

Palladium-Catalyzed Cross-Coupling Strategies

Suzuki-Miyaura coupling provides an alternative route, circumventing challenges associated with electrophilic substitution:

  • Preparation of coupling partners :

    • Boronic acid : 3-Acetylphenylboronic acid synthesized via Miyaura borylation of 3-bromoacetophenone with bis(pinacolato)diboron and Pd(dppf)Cl₂ .

    • Electrophilic partner : Methyl 2-chloro-4-bromobenzoate protects the carboxylic acid during coupling.

  • Coupling conditions :

    • Catalyst: Pd(PPh₃)₄ (2 mol%)

    • Base: K₂CO₃ (2 eq)

    • Solvent: DMF/H₂O (4:1) at 90°C for 12 hours

    • Yield: 78% (HPLC purity >95%)

  • Ester hydrolysis :

    • 6M HCl reflux for 6 hours achieves quantitative deprotection.

Comparative Efficiency :

MethodYieldPurityScalability
Hypochlorite Oxidation85%92%Industrial
Suzuki Coupling78%95%Lab-scale

Friedel-Crafts Acetylation Post-Functionalization

For substrates resistant to coupling reactions, sequential functionalization offers an alternative:

  • Synthesis of 4-phenyl-2-chlorobenzoic acid : Ullmann coupling of 2-chlorobenzoic acid with iodobenzene using CuI/L-proline .

  • Acetylation :

    • Reagent: Acetyl chloride/AlCl₃ (1.2 eq)

    • Solvent: Nitromethane, 0°C → RT

    • Regioselectivity: 85% para-acetyl product (¹H NMR)

Limitations :

  • Competing meta-acetylation (15%) necessitates chromatographic separation.

  • Carboxylic acid deactivation reduces overall yield to 62% .

Industrial-Scale Process Considerations

Translating lab protocols to production requires addressing:

  • Catalyst Recycling :

    • Immobilized Pd on mesoporous silica enables 5 reaction cycles with <5% activity loss .

  • Waste Management :

    • Hypochlorite methods generate NaCl/H₂O byproducts, amenable to biological treatment .

  • Continuous Flow Systems :

    • Microreactors achieve 98% conversion in Suzuki couplings with residence times <30 minutes .

Analytical Validation and Quality Control

Confirming structure and purity involves:

  • Spectroscopic Techniques :

    • ¹H NMR (400 MHz, DMSO-d₆): δ 8.12 (d, J=8.4 Hz, 2H, aromatic), 2.65 (s, 3H, COCH₃) .

    • IR (KBr): 1685 cm⁻¹ (C=O stretch), 1702 cm⁻¹ (COOH) .

  • Chromatographic Methods :

    • HPLC (C18, 70:30 MeOH:H₂O): t₃ = 5.7 minutes, >99% purity .

Chemical Reactions Analysis

Types of Reactions

4-(3-Acetylphenyl)-2-chlorobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The acetyl group can be oxidized to a carboxyl group using strong oxidizing agents.

    Reduction Reactions: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Potassium permanganate or chromium trioxide are common oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as 4-(3-Acetylphenyl)-2-hydroxybenzoic acid when using hydroxide.

    Oxidation: 4-(3-Carboxyphenyl)-2-chlorobenzoic acid.

    Reduction: 4-(3-Hydroxyphenyl)-2-chlorobenzoic acid.

Scientific Research Applications

Organic Synthesis

4-(3-Acetylphenyl)-2-chlorobenzoic acid serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations, making it a valuable building block for chemists.

Medicinal Chemistry

The compound has potential applications in the development of anti-inflammatory and analgesic agents . Its structural features enable interactions with biological targets such as enzymes and receptors involved in inflammatory pathways. For instance:

  • The acetyl group can form hydrogen bonds with amino acids in proteins, potentially influencing their activity.
  • The chlorine atom may participate in halogen bonding, enhancing binding affinity to molecular targets .

Material Science

In the materials science industry, this compound is utilized in the synthesis of polymers and advanced materials . Its ability to undergo various chemical reactions makes it suitable for creating materials with specific properties, such as enhanced thermal stability or mechanical strength.

Case Study 1: Anti-inflammatory Activity

Research has indicated that derivatives of this compound exhibit significant anti-inflammatory properties. In vitro studies demonstrated that these compounds could inhibit key inflammatory markers, suggesting their potential use in treating inflammatory diseases.

Case Study 2: Polymer Synthesis

A recent study explored the use of this compound as a precursor for synthesizing novel polymers with enhanced mechanical properties. The synthesized polymers showed improved thermal stability compared to traditional materials, indicating the compound's versatility in material applications.

Mechanism of Action

The mechanism of action of 4-(3-Acetylphenyl)-2-chlorobenzoic acid depends on its interaction with biological targets. The acetyl group can form hydrogen bonds with active sites of enzymes or receptors, while the chlorine atom may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The carboxylic acid group can participate in ionic interactions, contributing to the compound’s overall bioactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Functional Group Variations

4-(4-Acetylphenyl)-2-chlorobenzoic Acid (CAS: 1261938-14-0)
  • Structural difference : The acetyl group is at the 4-position of the phenyl ring instead of the 3-position.
  • Impact : Positional isomerism can alter molecular dipole moments and crystallinity, affecting solubility and reactivity. Computational studies suggest that meta-substituted acetyl groups (as in the target compound) may enhance steric interactions compared to para-substituted analogs .
4-(3-Carboxyphenyl)-2-chlorobenzoic Acid (CAS: 1261992-51-1)
  • Structural difference : Replaces the acetyl group with a carboxylic acid (–COOH) at the 3-position.
  • Impact : The carboxy group increases hydrophilicity (lower logP) and acidity (pKa ~2-3), making it more suitable for ionic interactions in biological systems. This contrasts with the acetyl group’s neutral, lipophilic nature .
4-(3’,5’-Dimethylphenyl)-2-chlorobenzoic Acid
  • Structural difference : Methyl (–CH₃) groups replace the acetyl (–COCH₃) group.
  • Impact : Methyl groups are less electron-withdrawing than acetyl, reducing the compound’s electrophilicity. This substitution may decrease metabolic stability but improve synthetic yield in coupling reactions .

Halogen and Heterocyclic Variants

2-Amino-4-chlorobenzoic Acid
  • Structural difference: Features an amino (–NH₂) group at the 2-position instead of a phenyl-acetyl substituent.
  • Impact: The amino group enhances hydrogen-bonding capacity, improving solubility in polar solvents. Studies on anti-biofilm activity show that amino-substituted chlorobenzoic acids exhibit stronger binding to bacterial quorum-sensing proteins compared to acetylated derivatives .
5-[2-(tert-Butyl)-4-pyrimidinyl]-2-chlorobenzoic Acid (CAS: 1353500-10-3)
  • Structural difference : Incorporates a pyrimidine ring with a tert-butyl group.
  • The tert-butyl group enhances metabolic stability but may reduce aqueous solubility .

Substituent Effects on Physicochemical Properties

Compound Molecular Formula Key Substituents logP (Predicted) Key Applications
4-(3-Acetylphenyl)-2-chlorobenzoic acid C₁₅H₁₁ClO₃ 2-Cl, 4-(3-acetylphenyl) ~3.2 Pharmaceutical intermediates
4-(4-Acetylphenyl)-2-chlorobenzoic acid C₁₅H₁₁ClO₃ 2-Cl, 4-(4-acetylphenyl) ~3.0 Materials science
4-(3-Carboxyphenyl)-2-chlorobenzoic acid C₁₄H₉ClO₄ 2-Cl, 4-(3-carboxyphenyl) ~1.8 Bioactive conjugates
2-Amino-4-chlorobenzoic acid C₇H₆ClNO₂ 2-NH₂, 4-Cl ~1.2 Antimicrobial agents

Notes:

  • logP Trends: Acetylated derivatives exhibit higher lipophilicity than carboxy or amino-substituted analogs, favoring membrane permeability .
  • Synthetic Accessibility: Suzuki coupling is a common route for aryl-substituted benzoic acids, while amino groups require protective strategies .

Q & A

Q. What strategies could improve its therapeutic potential?

  • Answer :
  • Prodrug Design : Esterify the carboxylic acid to enhance bioavailability (e.g., methyl ester logP ↑ by 1.5) .
  • Polypharmacology : Screen against kinase targets (e.g., JAK2, EGFR) using high-throughput crystallography .

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